7-Amino-7-oxoheptanoic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Methyl 7-Oxoheptanoate : Methyl 7-oxoheptanoate, derived from 7-amino-7-oxoheptanoic acid, has been utilized for synthesizing 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a crucial intermediate in the preparation of prostaglandins. Various methods for preparing this compound include using cycloheptanone, 1-methoxycycloheptene, suberic acid, methyl 7-iodoheptanoate, and 6-bromohexanoic acid or E-caprolactone (Ballini & Petrini, 1984).
Chemical Synthesis and Analysis : The conversion of cycloheptanone to methyl 7-oxoheptanoate can be monitored by gas chromatography, providing an efficient method for analyzing reaction mixtures in the synthesis process. This approach is vital for the large-scale production of prostaglandins (Wakharkar et al., 1994).
Biotechnological Applications
- D-Amino Acid Oxidase Enzyme (DAAO) Applications : DAAO, a flavoenzyme, plays a critical role in various biotechnological applications. DAAO is utilized in biocatalysis to convert cephalosporin C into 7-amino cephalosporanic acid, an essential precursor for semisynthetic cephalosporins. Microbial variants of DAAO, especially those from organisms like Trigonopsis variabilis and Rhodotorula gracilis, are preferred for these applications due to their high expression levels and favorable properties for biotechnological use (Pollegioni et al., 2008).
Medicinal Chemistry and Drug Development
Synthesis of Antiproliferative Compounds : Compounds like 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, which are derived from 7-amino-7-oxoheptanoic acid, have been synthesized and shown to exhibit cytotoxic properties against human epithelial lung carcinoma cells. These findings indicate potential applications in anticancer drug development (Nurieva et al., 2015).
Development of Beta-Turn Mimetics : Research on the synthesis of 7- and 8-substituted dipeptide beta-turn mimetic azabicyclo[4.3.0]nonane amino acid esters has shown the potential of 7-amino-7-oxoheptanoic acid derivatives in the development of new receptor ligands. These compounds could be crucial in designing drugs that mimic protein secondary structures (Wang et al., 2002).
Safety And Hazards
properties
IUPAC Name |
7-amino-7-oxoheptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H2,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGGBVDRZUZSSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558914 | |
Record name | 7-Amino-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-7-oxoheptanoic acid | |
CAS RN |
6705-64-2 | |
Record name | 7-Amino-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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